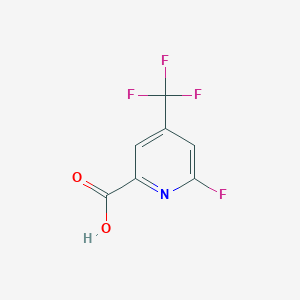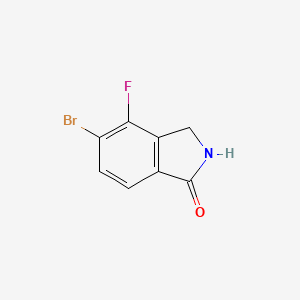
6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts high stability, lipophilicity, and metabolic resistance, making it an attractive candidate for drug development and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride (HF) and iron(III) chloride (FeCl3) at elevated temperatures (170°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by nucleophiles under basic conditions, leading to the formation of functionalized derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions, such as the formation of aminopyridines through amination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions to achieve regioselective product formation.
Major Products
The major products formed from these reactions include various functionalized pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is primarily related to its ability to interact with biological targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The compound can inhibit or activate specific molecular pathways, depending on its structural modifications and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-2-pyridinecarboxylic acid: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a trifluoromethyl group at a different position, leading to variations in reactivity and biological activity.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid, used in different synthetic applications.
Uniqueness
6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of fluorine atoms and a carboxylic acid group, which imparts high stability, lipophilicity, and metabolic resistance. These properties make it particularly valuable in drug development and other high-performance applications .
Propiedades
IUPAC Name |
6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERUUHTDMJBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210709 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393553-07-5 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393553-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde](/img/structure/B8239668.png)
![(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8239675.png)


![4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8239699.png)
![2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane](/img/structure/B8239715.png)

![8-Bromo-2',3',5',6'-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-pyran]-4(5H)-one](/img/structure/B8239721.png)
![2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile](/img/structure/B8239735.png)


